molecular formula C22H33ClO8 B1162198 Chlorovaltrate K CAS No. 96801-92-2

Chlorovaltrate K

Cat. No.: B1162198
CAS No.: 96801-92-2
M. Wt: 460.9 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorovaltrate K is synthesized through the reaction of chlorinated valepotriates with specific reagents. One common method involves the reaction of chlorinated valepotriates with potassium hydroxide in an alcohol solvent. The reaction conditions typically include moderate temperatures and controlled pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the extraction of valepotriates from Valeriana jatamansi, followed by chlorination and subsequent purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Chlorovaltrate K undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorovaltrate K has a wide range of scientific research applications, including:

Mechanism of Action

Chlorovaltrate K exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound also interferes with the cell cycle, leading to cell cycle arrest at specific phases. Additionally, this compound modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, contributing to its anticancer effects .

Comparison with Similar Compounds

Chlorovaltrate K is unique among chlorinated valepotriates due to its specific cytotoxic profile and molecular structure. Similar compounds include:

  • Chlorovaltrate L
  • Chlorovaltrate M
  • Chlorovaltrate N
  • Rupesin B

These compounds also exhibit cytotoxic effects against cancer cell lines but differ in their potency and specific molecular targets. This compound stands out for its moderate cytotoxicity and specific anticancer mechanisms .

Properties

IUPAC Name

[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERAXRDNYJPTRN-PNBTUHDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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